MIC Comparison of Darobactin A Against Critical ESKAPE Pathogens
Darobactin A demonstrates potent in vitro activity against a panel of clinically relevant Gram-negative pathogens, with MIC values ranging from 2–4 μg/mL for wild-type E. coli and K. pneumoniae. Notably, it retains activity against multidrug-resistant strains, including those resistant to polymyxins, extended-spectrum β-lactamases (ESBL), and carbapenems. In direct comparison, darobactin A's MIC values against these resistant isolates are equivalent to those against susceptible strains, indicating a lack of cross-resistance with conventional antibiotic classes [1][2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | E. coli: 2-4 μg/mL; K. pneumoniae: 2-4 μg/mL; P. aeruginosa: 2-4 μg/mL; including polymyxin-resistant, ESBL-producing, and carbapenem-resistant clinical isolates |
| Comparator Or Baseline | Polymyxin B/Colistin: variable MICs (e.g., resistant isolates MIC >4 μg/mL); Carbapenems: resistant isolates MIC >4-8 μg/mL |
| Quantified Difference | Darobactin A MIC remains consistent (2-4 μg/mL) against isolates resistant to comparator antibiotics; no cross-resistance observed |
| Conditions | Broth microdilution assays per CLSI guidelines against a panel of wild-type and MDR clinical isolates |
Why This Matters
This consistency confirms darobactin A's utility as a tool compound for studying resistance mechanisms and validates its potential as a lead scaffold against MDR pathogens where existing therapies fail.
- [1] Imai Y, Meyer KJ, Iinishi A, et al. A new antibiotic selectively kills Gram-negative pathogens. Nature. 2019;576(7787):459-464. doi:10.1038/s41586-019-1791-1 View Source
- [2] Imai Y, Meyer KJ, Iinishi A, et al. A new antibiotic selectively kills Gram-negative pathogens. Nature. 2019;576(7787):459-464. doi:10.1038/s41586-019-1791-1 View Source
